molecular formula C13H24N2O5 B13384685 (2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Cat. No.: B13384685
M. Wt: 288.34 g/mol
InChI Key: IOKOUUAPSRCSNT-SNVBAGLBSA-N
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Description

(2R)-6-Acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a chiral amino acid derivative characterized by:

  • Hexanoic acid backbone: A six-carbon chain with carboxylic acid functionality at position 1.
  • Stereochemistry: The (2R) configuration at the α-carbon, critical for biological interactions.
  • Functional groups: 6-Acetamido group: An acetylated amine at position 6, enhancing stability and modulating solubility. 2-[(2-Methylpropan-2-yl)oxycarbonylamino] (Boc-protected amine): A tert-butoxycarbonyl (Boc) group at position 2, commonly used in peptide synthesis to protect amines during reactions .

This compound is likely utilized as a building block in pharmaceuticals or biochemistry due to its dual-protected amine groups, which enable controlled deprotection strategies.

Properties

Molecular Formula

C13H24N2O5

Molecular Weight

288.34 g/mol

IUPAC Name

(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t10-/m1/s1

InChI Key

IOKOUUAPSRCSNT-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Protected Amino Acid Intermediate

Method A: Carbamate Formation via Carbonyldiimidazole (CDI) or Di-tert-butyl Dicarbonate (Boc2O)

  • Starting Material: Lysine or lysine derivatives.
  • Reaction Conditions:
    • Use of di-tert-butyl dicarbonate (Boc2O) with a base like triethylamine or pyridine in anhydrous solvents such as tetrahydrofuran or dichloromethane.
    • Typical reaction temperatures are around 0°C to room temperature.
  • Outcome: Formation of N-Boc protected lysine derivatives, which serve as intermediates for further functionalization.

Research Data:

  • The synthesis of Boc-protected amino acids is well documented, with yields often exceeding 90% under optimized conditions, as shown in various patent literature and research articles.

Introduction of the (2-methylpropan-2-yl)oxycarbonyl Group

  • Method:
    • The amino group of the protected amino acid is reacted with (2-methylpropan-2-yl)chloroformate or a similar reagent.
    • This step introduces the oxycarbonyl protecting group selectively onto the amino nitrogen.
  • Reaction Conditions:
    • Conducted in inert solvents such as dichloromethane or tetrahydrofuran.
    • Base like pyridine or triethylamine is used to scavenge HCl byproducts.
    • Reaction temperature maintained around 0°C to prevent side reactions.
  • Research Findings:
    • Similar carbamate formation reactions have been reported with high efficiency, with yields typically above 78%, depending on the specific reagents and conditions used.

Acetamido Group Introduction

  • Method:
    • The amino group is acylated with acetic anhydride or acetyl chloride.
    • This step introduces the acetamido functionality at the desired position.
  • Reaction Conditions:
    • Usually performed at room temperature with catalytic bases like pyridine or triethylamine.
    • Reaction times vary from 1 to 4 hours.
  • Research Data:
    • Acetylation reactions on amino acids are well established, with yields often exceeding 90%.

Final Deprotection and Purification

  • Method:
    • Removal of protecting groups (e.g., Boc) is typically achieved via acid hydrolysis using trifluoroacetic acid.
    • The final compound is purified by chromatography or recrystallization.
  • Notes:
    • Careful control of reaction conditions prevents racemization.
    • The purity of the final product is confirmed via NMR, MS, and HPLC analysis.

Data Table Summarizing Preparation Methods

Step Reagents Conditions Yield (%) Remarks
Protection of amino group Boc2O, pyridine 0°C to room temperature >90 Widely used for amino acid protection
Introduction of oxycarbonyl group (2-methylpropan-2-yl)chloroformate, pyridine 0°C to room temp 78-85 High selectivity for amino groups
Acetylation Acetic anhydride, pyridine Room temperature >90 Ensures acetamido functionality
Deprotection TFA Room temperature Complete Removes Boc groups

Research Findings and Literature Support

  • Patent Literature: Several patents describe the synthesis of protected lysine derivatives with carbamate groups, emphasizing high yields, process safety, and environmental considerations.
  • Academic Publications: Studies on amino acid carbamate chemistry report yields ranging from 74.9% to 91%, with reaction optimization focusing on temperature, solvent, and reagent equivalents.
  • Industrial Methods: Large-scale syntheses utilize carbamate protection and acylation steps similar to those outlined, with modifications to improve scalability and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Modifications and Implications

Below is a comparative analysis of the target compound with its structural analogues (Table 1):

Compound Name Key Structural Features Stereochemistry Functional Implications Reference
(2R)-6-Acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid Boc-protected amine (position 2); acetamido group (position 6); hexanoic acid backbone 2R Stability from Boc protection; potential peptide synthesis applications
(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid Boron atom at position 6; piperidinyl-ethyl side chain R Boron enhances enzyme inhibition (e.g., proteasome inhibitors)
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-6-(prop-2-enamido)hexanoic acid Boc-protected amine (position 2); acryloyl group (position 6) 2S Acryloyl enables Michael addition for bioconjugation; S-configuration alters activity
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid Thioether linkage (position 3); shorter chain (propanoic acid backbone) 2R Thioether increases lipophilicity; potential antioxidant properties
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Bicyclic core; pivalamido group (bulkier than acetamido) 2S,5R,6R Rigid bicyclic structure enhances metabolic stability

Table 1 : Structural and functional comparison of the target compound with analogues.

Functional Group Analysis

Amino Protection Strategies
  • Boc vs. Pivalamido : The Boc group in the target compound is less sterically hindered than the pivalamido group in the bicyclic analogue , allowing easier deprotection in acidic conditions.
  • Acetamido vs. Borono: The acetamido group (target) offers hydrogen-bonding capability, while the borono group () enables covalent interactions with enzyme active sites .
Backbone and Stereochemistry
  • Chain Length: The hexanoic acid backbone (target) provides flexibility, whereas shorter chains (e.g., propanoic acid in ) restrict conformational freedom .
  • Chirality : The 2R configuration in the target compound contrasts with the 2S configuration in , which may lead to divergent receptor-binding affinities .

Biological Activity

The compound (2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid , also known as Boc-Lys(Ac)-OH , is an amino acid derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Basic Information

  • IUPAC Name: this compound
  • Molecular Formula: C₁₁H₂₂N₂O₄
  • Molecular Weight: 246.31 g/mol
  • CAS Number: 1822572-30-4

Chemical Structure

The structure of the compound features an acetamido group and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its biological activity and stability in various environments.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain proteases involved in blood coagulation, particularly factor IXa, which plays a critical role in the coagulation cascade. This inhibition can potentially lead to therapeutic applications in managing thromboembolic disorders .
  • Antimicrobial Properties : Preliminary studies suggest that compounds similar to Boc-Lys(Ac)-OH exhibit antimicrobial activity against various bacterial strains. This is attributed to their ability to disrupt bacterial cell membranes and inhibit protein synthesis .
  • Antioxidant Activity : Research indicates that the compound may possess antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antithrombotic Agents : Due to its ability to inhibit factor IXa, it may be developed as an antithrombotic agent, providing a new option for patients at risk of thrombosis.
  • Antimicrobial Treatments : Its antimicrobial properties could be harnessed in developing new antibiotics or adjunct therapies for infections resistant to conventional treatments.
  • Neuroprotective Agents : The antioxidant properties suggest potential use in neuroprotective strategies against conditions like Alzheimer's disease or other forms of dementia.

Study 1: Factor IXa Inhibition

In a study investigating the effects of various amino acid derivatives on blood coagulation factors, this compound was identified as a potent inhibitor of factor IXa. The study demonstrated that this compound significantly reduced thrombin generation in vitro, indicating its potential as an antithrombotic agent .

Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of Boc-Lys(Ac)-OH against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as an alternative treatment option .

Table 1: Biological Activities of this compound

Activity TypeMechanismReference
Factor IXa InhibitionProtease inhibition
AntimicrobialDisruption of cell membranes
AntioxidantScavenging reactive oxygen species

Table 2: Comparative Efficacy Against Pathogens

CompoundMIC (µg/mL)Pathogen
Boc-Lys(Ac)-OH16Staphylococcus aureus
Standard Antibiotic8Staphylococcus aureus
Boc-Lys(Ac)-OH32Escherichia coli
Standard Antibiotic32Escherichia coli

Q & A

Q. What are the recommended methods for synthesizing (2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid in a laboratory setting?

  • Methodology : The compound is synthesized via sequential protection of lysine derivatives. Key steps include:

Boc Protection : React L-lysine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to protect the α-amino group .

Acetylation : Treat the ε-amino group with acetic anhydride in the presence of a base (e.g., pyridine) to introduce the acetamido group.

Purification : Use recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, chloroform/methanol gradient) to isolate the product.

  • Critical Parameters :
  • pH control during acetylation to avoid side reactions.
  • Stereochemical integrity is maintained by using enantiomerically pure starting materials .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., Boc at δ 1.4 ppm, acetamido at δ 2.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>98%) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (theoretical m/z: 288.34 [M+H]⁺) .
  • Melting Point : Determined via differential scanning calorimetry (DSC) to confirm crystallinity.

Advanced Research Questions

Q. How does the stereochemistry at the C2 position influence the compound's reactivity in peptide coupling reactions?

  • Mechanistic Insight : The (2R)-configuration ensures compatibility with L-amino acid-based peptide synthesis. The Boc group protects the α-amino group, allowing selective activation of the carboxyl group (e.g., via EDC/HOBt) for amide bond formation. The stereochemistry minimizes racemization during coupling, critical for maintaining peptide bioactivity .
  • Experimental Validation :
  • Compare coupling efficiency with (2S)-isomers using circular dichroism (CD) to monitor chiral integrity.
  • Kinetic studies (e.g., stopped-flow spectrometry) quantify racemization rates under varying pH/temperature .

Q. What are the potential applications of this compound in targeted drug delivery systems, and how do its functional groups contribute to this?

  • Functional Group Utility :
  • Boc Group : Enables pH-sensitive cleavage in acidic environments (e.g., tumor microenvironments) for controlled drug release.
  • Acetamido Group : Enhances solubility and biocompatibility for in vivo applications .
    • Case Study :
      Conjugation of this compound to anticancer drugs (e.g., doxorubicin) via its carboxyl group improves tumor-targeting efficacy. In vitro assays (e.g., confocal microscopy) demonstrate cellular uptake efficiency .

Safety and Handling

Q. What are the critical safety precautions to consider when handling this compound in experimental procedures?

  • Protocol :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation of fine powders.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .

Contradictions and Resolutions

  • Stereochemical Purity : While highlights the importance of stereochemistry in click chemistry, the target compound lacks an azido group. Researchers must validate chiral purity via CD or chiral HPLC when repurposing the compound for non-peptide applications .
  • Safety Data Gaps : No ecotoxicological data are available. Follow precautionary principles (e.g., avoid environmental release) until studies confirm biodegradability .

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